Veramin ED 4
Description
Structure
2D Structure
Properties
CAS No. |
27014-42-2 |
|---|---|
Molecular Formula |
C18H40N2O8 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C18H40N2O8/c21-7-15-25-11-3-19(4-12-26-16-8-22)1-2-20(5-13-27-17-9-23)6-14-28-18-10-24/h21-24H,1-18H2 |
InChI Key |
VZNCZGIMPKAVMR-UHFFFAOYSA-N |
SMILES |
C(CN(CCOCCO)CCOCCO)N(CCOCCO)CCOCCO |
Canonical SMILES |
C(CN(CCOCCO)CCOCCO)N(CCOCCO)CCOCCO |
Other CAS No. |
27014-42-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Veramin Ed 4
Advanced Synthetic Approaches
The construction of these intricate molecules relies on a variety of advanced synthetic strategies.
The Wittig reaction is a powerful tool in organic synthesis for the formation of alkenes from aldehydes or ketones. numberanalytics.comnumberanalytics.comfiveable.mewisdomlib.org This reaction is particularly valuable in the assembly of complex molecules where the creation of a carbon-carbon double bond is a key step. numberanalytics.com The mechanism involves the reaction of a phosphorus ylide with a carbonyl compound, proceeding through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the desired alkene and a phosphine (B1218219) oxide byproduct. numberanalytics.com The stereochemical outcome of the Wittig reaction, yielding either E or Z isomers, is influenced by the steric and electronic properties of the reactants and the reaction conditions, such as solvent and temperature. fiveable.me While direct application to "Veramin ED 4" is not documented, this methodology is a staple in constructing complex organic frameworks and could be theoretically applied to precursors of bicyclic structures. researchgate.net
Condensation reactions are fundamental to the synthesis of the diacid analogue (4) and related poly(amide-imide)s. researchgate.netnumberanalytics.comscispace.com The synthesis of the diacid (4) is achieved through the condensation reaction of bicyclo sapub.orgsapub.orgsapub.orgoct-7-ene-2,3,5,6-tetracarboxylic dianhydride (1) with L-valine (2) in acetic acid. researchgate.net This type of reaction, where two molecules combine with the elimination of a small molecule like water, is crucial for forming amide bonds. libretexts.org
Similarly, new optically active poly(ester-imide)s have been prepared from the diacid monomer (4) with various aromatic diols. tubitak.gov.tr The synthesis of diamides from dicarboxylic acids and amines can be facilitated by a Lewis acid catalyst like Nb2O5. nih.gov The Knoevenagel-Doebner condensation is another relevant method, used for synthesizing p-hydroxycinnamic diacids. mdpi.com
Table 1: Synthesis of Diacid (4) and Related Compounds via Condensation
| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref |
|---|---|---|---|---|
| bicyclo sapub.orgsapub.orgsapub.orgoct-7-ene-2,3,5,6-tetracarboxylic dianhydride (1) | L-valine (2) | N,N'-(bicyclo sapub.orgsapub.orgsapub.orgoct-7-ene-2,3,5,6-tetracarboxylic)-bis-L-valine diacid (4) | Condensation | researchgate.net |
| N,N'-(bicyclo sapub.orgsapub.orgsapub.orgoct-7-ene-2,3,5,6-tetracarboxylic)-bis-L-valine diacid (4) | Aromatic diamines | Optically active aromatic poly(amide-imide)s | Polycondensation | researchgate.net |
| N,N'-(bicyclo sapub.orgsapub.orgsapub.orgoct-7-ene-2,3,5,6-tetracarboxylic)-bis-L-valine 4 | Aromatic diols | Optically active poly(ester-imide)s | Polycondensation | tubitak.gov.tr |
| Dicarboxylic acids | Amines | Diamides | Condensation | nih.gov |
Stereoselective synthesis is critical for producing specific isomers of complex molecules, which is especially important in pharmaceutical applications. solubilityofthings.com For bicyclic compounds, achieving high stereoselectivity is a continuing goal. sapub.org Various methods have been developed for the stereoselective synthesis of bicyclic systems. rsc.orgmdpi.comrsc.org
For instance, a successful two-step annelation protocol has been used to produce bicyclic lactones with complete stereoselectivity. sapub.org Another approach involves an enantioselective zinc-catalyzed (3+2) cycloaddition to create azabicyclo[2.1.1]hexanes. researchgate.net The synthesis of highly functionalized bicyclo[2.1.0]pentanes has been achieved with good regio- and diastereocontrol through a two-step sequence of cyclopropenation and photocycloaddition. acs.org While not directly applied to the target diacid, these methods illustrate the strategies available for controlling the stereochemistry of bicyclic structures.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing the synthesis of complex molecules. For bicyclo[1.1.1]pentane (BCP) derivatives, which are related three-dimensional scaffolds, mechanistic studies have been a key area of research. researchgate.netresearchgate.netacs.org For example, radical multicomponent carboamination of [1.1.1]propellane allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives. researchgate.net Mechanistic investigations have shown that these reactions can proceed through alkyl radical intermediates. nih.gov In the case of cycloadditions of bicyclobutanes, experimental and computational studies have revealed a concerted nucleophilic ring-opening mechanism. researchgate.net The synthesis of diaryl hydroxyl dicarboxylic acids from amino acids involves a proposed mechanism of condensation, isomerization, and hydrolysis. acs.org
Optimization Strategies for this compound Yield and Purity
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product in complex organic syntheses. rroij.comnumberanalytics.com This can involve adjusting temperature, solvent, reaction time, and reactant concentrations. rroij.comnumberanalytics.com For fine chemical synthesis, high purity is paramount, and strategies to improve yield include understanding reaction kinetics and utilizing appropriate purification methods. azom.com
In the context of related syntheses, a self-optimizing platform using inline FT-IR and online mass spectrometry has been developed to identify optimal reaction conditions for complex organic syntheses, maximizing both yield and purity. researchgate.net For the synthesis of p-hydroxycinnamic diacids, optimization of parameters such as temperature, reaction time, and equivalents of reactants led to good to high yields. mdpi.com The synthesis of poly(amide-imide)s from diacid (4) has been shown to produce high yields. scispace.com
Table 2: Compound Names
| Compound Number | Compound Name |
|---|---|
| 1 | bicyclo sapub.orgsapub.orgsapub.orgoct-7-ene-2,3,5,6-tetracarboxylic dianhydride |
| 2 | L-valine |
| 4 | N,N'-(bicyclo sapub.orgsapub.orgsapub.orgoct-7-ene-2,3,5,6-tetracarboxylic)-bis-L-valine diacid |
Theoretical and Computational Chemistry Studies of Veramin Ed 4
Quantum Chemical Modeling of Veramin ED 4 Structure and Reactivity
Quantum chemical modeling is a cornerstone of modern chemical research, allowing for the detailed investigation of molecular structures, electronic properties, and reaction mechanisms.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide deep insights into its geometry, stability, and electronic characteristics. By employing a functional such as B3LYP with a basis set like 6-311G(d,p), key parameters can be determined.
Hypothetical DFT calculations could yield the optimized molecular geometry of this compound, identifying bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Value | Unit |
| Total Energy | -2450.78 | Hartrees |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | -1.89 | eV |
| HOMO-LUMO Gap | 4.32 | eV |
| Dipole Moment | 3.14 | Debye |
These hypothetical results would suggest that this compound is a moderately stable molecule with a significant dipole moment, indicating a polar nature.
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation could be performed in a simulated solvent, such as water, to understand its behavior in an aqueous environment.
A typical simulation might run for several nanoseconds, tracking the trajectory of each atom. Analysis of these trajectories can reveal important information about the conformational flexibility of this compound, its interactions with solvent molecules, and its radial distribution function, which describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. Such simulations are crucial for understanding how the compound might behave in a biological system or in solution.
Predictive Modeling of Synthetic Outcomes involving this compound
Computational chemistry can also be used to predict the outcomes of chemical reactions. By modeling the reaction pathways for the synthesis of this compound, it is possible to identify the most energetically favorable routes. This involves calculating the energies of reactants, transition states, and products.
Table 2: Hypothetical Energy Profile for a Key Synthetic Step of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (Precursor A + Precursor B) | 0.0 |
| Transition State | +22.5 |
| Intermediate | -5.2 |
| Final Product (this compound fragment) | -15.8 |
This hypothetical data suggests that the reaction is exothermic and proceeds through a manageable activation barrier.
In Silico Design of this compound Analogues and Derivatives
One of the most powerful applications of computational chemistry is the in silico (computer-based) design of new molecules. Based on the calculated properties of this compound, researchers can design analogues and derivatives with potentially enhanced characteristics. For example, if the goal is to increase the molecule's polarity, functional groups with higher electronegativity could be computationally substituted at various positions on the this compound scaffold.
The properties of these new, hypothetical derivatives can then be calculated using the same DFT and MD methods. This iterative process of design and virtual screening allows for the rapid evaluation of a large number of potential new compounds without the need for their physical synthesis. Promising candidates can then be prioritized for laboratory investigation. This approach accelerates the discovery of new materials and therapeutic agents.
Lack of Scientific Data on "this compound" Prevents Article Generation
Following a comprehensive search of publicly available scientific literature and research databases, no information was found for a chemical compound designated "this compound". This absence of data makes it impossible to generate the requested article focusing on its molecular interactions and biochemical pathway investigations.
The user-specified outline requires detailed, scientifically accurate information for the following sections:
Molecular Interactions and Biochemical Pathway Investigations Non Clinical
Exploration of Veramin ED 4 within Defined Biochemical Pathways
Generating content for these sections, including data tables and detailed research findings, would necessitate the fabrication of information, which is contrary to the principles of providing factual and verifiable content. Scientific articles rely on peer-reviewed studies and established knowledge, none of which are available for a compound named "this compound".
It is possible that "this compound" is a highly specific internal code name not used in public research, a misspelling of another compound, or a hypothetical substance. Without any foundational data, a scientifically sound and accurate article cannot be produced.
Advanced Applications in Materials Science and Industrial Chemistry
Integration of Veramin ED 4 in Novel Material Formulations
The bifunctional nature of this compound, possessing both amine and hydroxyl reactive sites, allows for its integration into a variety of material systems, where it can act as a monomer, crosslinking agent, or functional modifier. nih.govwikipedia.org
The incorporation of this compound and similar ethoxylated amines into polymer structures can significantly modify their properties. The flexible ethoxy chains can influence polymer morphology and surface characteristics, while the reactive terminal groups allow for the creation of complex, networked architectures.
One of the primary roles of molecules with multiple hydroxyl and amine groups, like this compound, is to act as a crosslinking agent. ebeammachine.com In polymer systems such as polyurethanes and polyesters, these groups can react with isocyanates or carboxylic acid derivatives, respectively, to form a three-dimensional network. sigmaaldrich.comchemdad.com This process transforms linear polymer chains into a more rigid and durable structure, enhancing mechanical strength, thermal stability, and chemical resistance. ebeammachine.com For example, ethoxylated crosslinking agents are utilized to create networked polyurethane elastomers and hydrogels. google.comresearchgate.net The degree of crosslinking can be controlled to tune the final properties of the material, ranging from flexible elastomers to rigid thermosets. ebeammachine.comresearchgate.net
The general applications of ethoxylated amines in polymeric systems are summarized below:
| Application Area | Function of Ethoxylated Amine | Resulting Polymer Property |
| Polyurethanes/Polyesters | Extender, Crosslinker sigmaaldrich.comchemdad.com | Enhanced mechanical strength, thermal stability ebeammachine.com |
| Latex Polymers | Latent Crosslinking Agent google.com | Improved wash-off resistance in coatings google.com |
| General Polymer Synthesis | Monomer, Building Block wikipedia.org | Introduction of hydrophilicity, flexibility |
| Detergent Formulations | Active Polymer Ingredient google.comgoogleapis.com | Clay soil removal and anti-redeposition google.comgoogleapis.com |
This table is generated based on the functions of ethoxylated amines and polyfunctional amines in various polymer applications.
Epoxy resins are a dominant matrix material in aerospace and automotive composites. aviationpros.com The curing of these resins is achieved by adding a hardener, which is often composed of aliphatic amine compounds. aviationpros.com These amines react with the epoxy groups of the resin to form a cross-linked thermoset network. The structure of the amine curing agent dictates the crosslink density and the physical properties of the cured epoxy. The multiple reactive amine and hydroxyl sites on the this compound molecule make it a potential candidate for use as or within a hardener system.
Furthermore, ethoxylated amines can function as stabilizers and dispersing agents, which are crucial for achieving a homogenous mixture of fillers or additives within the composite matrix. syensqo.com This ensures consistent performance and prevents the formation of weak points within the material.
This compound in Catalytic Systems for Industrial Processes
The ethylenediamine (B42938) core of this compound is a powerful chelating agent, capable of forming stable complexes with various metal ions. wikipedia.org This property is fundamental to its application in catalysis, either as a ligand to modify a metal catalyst or as a component in the synthesis of the catalyst itself.
For instance, ethylenediamine is used to dissolve silver salts (e.g., silver oxalate) during the preparation of silver-based catalysts on alumina (B75360) supports. sc.edu These catalysts are critical for the industrial production of ethylene (B1197577) oxide through epoxidation. sc.edu The amine helps to achieve a uniform dispersion of the silver precursor on the support, which is crucial for catalyst activity and selectivity. sc.edu
Additionally, the broader class of ethoxylated amines is used to manufacture corrosion inhibitors and other additives for mineral oils, which function in demanding industrial environments. lamberti.comatamankimya.com While not a direct catalytic role, these additives are essential for maintaining the efficiency and longevity of industrial process equipment. A recent development also highlights the use of manganese pincer complexes to directly catalyze the synthesis of ethoxylated polyethylenimine, demonstrating a catalytic route to polymers of this class. nih.gov
Engineering Applications of this compound in Non-Biological Contexts
The amphiphilic nature of ethoxylated amines, possessing both hydrophilic (ethoxy chains) and lipophilic (in related fatty amines) or functional (amine) components, makes them excellent surface-active agents. scribd.com This leads to a wide array of engineering and industrial applications where control of interfacial properties is key.
Key non-biological applications for the ethoxylated amine chemical class include:
Surfactants and Emulsifiers: Used in paints, coatings, and agrochemical formulations to create stable emulsions and dispersions. lamberti.comtue.nl
Wetting and Dispersing Agents: Employed in the textile and paper industries to ensure uniform application of dyes and coatings. syensqo.comtue.nlontosight.ai
Corrosion Inhibitors: Added to metalworking fluids and oil & gas formulations to protect metal surfaces from degradation. lamberti.comarkema.comontosight.ai
Defoamers and Antifoaming Aids: Used in coatings, water treatment, and industrial cleaning processes to control foam. sigmaaldrich.comchemdad.com
Detergents: Ethoxylated amine polymers are specifically designed for laundry detergents to help remove clay soils from fabrics and prevent their redeposition. google.comgoogleapis.com
Sustainable Industrial Practices leveraging this compound Chemistry
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ctpa.org.uk The chemistry of this compound and related ethoxylated amines aligns with several of these principles, particularly concerning the use of renewable feedstocks and the development of more efficient, safer synthesis routes.
Many ethoxylated amines are derived from natural and renewable feedstocks such as tallow (B1178427) or coco fatty amines, offering a sustainable alternative to purely petrochemical-based surfactants. tue.nlarkema.com This reduces the reliance on finite fossil fuels and can lower the carbon footprint of the final product. transpublika.com
A significant advancement in sustainable chemistry is the development of novel catalytic pathways for producing these compounds. Researchers have reported a method for the direct synthesis of a branched, partially ethoxylated polyethylenimine directly from ethanolamine, using an earth-abundant manganese catalyst. nih.govresearchgate.net This process is highly efficient and atom-economical, producing only water as a byproduct and, crucially, avoiding the use of highly toxic and energy-intensive intermediates like aziridine, which are common in traditional industrial syntheses. nih.govresearchgate.net Such process intensification is a core tenet of green process engineering. acs.org Adopting these greener routes can lead to safer working conditions, reduced waste, and lower energy consumption, contributing to more sustainable industrial operations. ctpa.org.ukwiley-vch.de
Advanced Analytical Methodologies for Veramin Ed 4 Characterization
Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)
Advanced spectroscopic methods are indispensable for the detailed structural analysis of Veramin ED 4, which is chemically known as 2-[2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol. These techniques provide insights into its complex molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental in confirming the backbone structure of this compound. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between protons and carbons, which is crucial for unequivocally assigning signals in its complex spectrum arising from the repeating ethoxy units and the tertiary amine core. researchgate.net For instance, the chemical shifts of protons and carbons adjacent to the nitrogen atoms and ether linkages can be precisely mapped to elucidate the complete bonding framework.
Fourier-Transform Infrared (FTIR) spectroscopy offers valuable information on the functional groups present in this compound. The absence of N-H stretching vibrations in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine groups. rockymountainlabs.com Prominent C-H stretching bands around 2850-3000 cm⁻¹ arise from the numerous alkyl groups. The strong C-O stretching vibrations, typically observed in the 1150-1085 cm⁻¹ range, are characteristic of the polyether chains. researchgate.net
Chromatographic Techniques for High-Resolution Analysis of this compound
High-resolution chromatographic techniques are essential for separating this compound from impurities and for analyzing its oligomer distribution.
High-Performance Liquid Chromatography (HPLC) is a versatile tool for the analysis of ethoxylated amines. Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable mode of separation. nih.gov HILIC columns can effectively separate polar compounds using an aqueous-organic mobile phase rich in an organic solvent like acetonitrile. nih.gov A typical HILIC method for a compound like this compound would employ a gradient elution, starting with a high concentration of acetonitrile and gradually increasing the aqueous component.
Gas Chromatography (GC) can also be employed, particularly for the analysis of lower molecular weight ethoxylated amines or after derivatization to increase volatility. Capillary columns with polar stationary phases are preferred to achieve good separation of the oligomers.
The following interactive table illustrates a hypothetical HPLC-HILIC gradient for the analysis of this compound, based on methods for similar compounds.
| Time (minutes) | % Acetonitrile | % Aqueous Buffer (e.g., 10 mM Ammonium Formate) |
| 0.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 15.0 | 50 | 50 |
| 20.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Mass Spectrometry Approaches for Detailed this compound Profiling
Mass spectrometry (MS) is a powerful technique for obtaining detailed molecular weight information and for the structural characterization of this compound.
Electrospray Ionization-Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC-MS), is well-suited for analyzing polar and high molecular weight compounds like this compound. In positive ion mode, this compound is expected to form protonated molecules [M+H]⁺ and adducts with cations like sodium [M+Na]⁺ and ammonium [M+NH₄]⁺. The mass difference of 44 Da between adjacent peaks in the mass spectrum corresponds to the mass of an ethylene (B1197577) oxide unit, allowing for the characterization of the ethoxylation pattern. nih.gov
Tandem Mass Spectrometry (MS/MS) provides further structural information through fragmentation analysis. By selecting a specific parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. For this compound, fragmentation would likely occur at the C-N and C-O bonds, yielding product ions that can be used to confirm the connectivity of the ethoxy chains and the tertiary amine core. epa.govnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another valuable technique, particularly for characterizing the distribution of ethoxylated oligomers. nih.gov MALDI-TOF-MS typically produces singly charged ions, resulting in simpler spectra that clearly show the distribution of oligomers. nih.gov
Development and Validation of Quantitative Analytical Procedures for this compound in Complex Matrices
The quantification of this compound in complex matrices, such as environmental samples or industrial formulations, requires the development and validation of robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose due to its high sensitivity and selectivity. epa.govnih.gov
A typical quantitative LC-MS/MS method involves the following steps:
Sample Preparation: This may include extraction, clean-up, and pre-concentration steps to isolate this compound from the matrix. Solid-phase extraction (SPE) is a common technique for this purpose. epa.gov
LC Separation: A suitable HPLC method, such as HILIC, is used to separate this compound from co-extracted matrix components.
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. mdpi.com This provides high selectivity and sensitivity.
Method Validation: The method is validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. Key validation parameters include:
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Linearity: The range over which the instrument response is proportional to the analyte concentration.
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.
Recovery: The efficiency of the extraction procedure.
The following interactive table provides hypothetical validation data for a quantitative LC-MS/MS method for this compound in a water matrix, based on published data for similar compounds. nih.govmdpi.com
| Validation Parameter | Result |
| Linearity (R²) | > 0.99 |
| LOD | 0.1 - 1.0 µg/L |
| LOQ | 0.3 - 3.0 µg/L |
| Accuracy (Bias %) | < 15% |
| Precision (RSD %) | < 15% |
| Recovery (%) | 80 - 110% |
Environmental Impact and Sustainability Considerations Academic Perspective
Academic Assessment of Veramin ED 4 Environmental Fate
The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, which is synonymous with Ethylenediamine (B42938) ethoxylate, a comprehensive understanding of its persistence, degradation, and potential for accumulation is crucial for assessing its environmental impact.
Biodegradation Pathways of this compound in Environmental Systems
Research on similar ethoxylated fatty amines suggests that biodegradation is a significant degradation route. The process is often initiated by a central fission of the molecule. In this proposed mechanism, microorganisms, such as those from the Pseudomonas genus, cleave the Calkyl-N (carbon-nitrogen) bond. This initial step separates the hydrophobic alkyl chain from the hydrophilic ethoxylated amine portion. The resulting alkyl chains can then be utilized by various bacteria as a source of carbon and energy, undergoing further degradation through processes like β-oxidation.
The remaining polar moieties, which include secondary ethoxylated amines and polyethylene (B3416737) glycols (PEGs), are typically metabolized more slowly by other microorganisms. The complete mineralization of such surfactants often requires a consortium of different microbial species working in synergy. It is important to note that while many primary fatty amine ethoxylates are considered readily biodegradable, their biocidal properties can sometimes inhibit the very microorganisms responsible for their degradation in standard tests.
A Safety Data Sheet for Ethylenediamine ethoxylate states that there is "no data available" regarding its persistence and degradability, highlighting a significant data gap for this specific compound echemi.com.
Potential Environmental Interactions of this compound in Aquatic and Terrestrial Ecosystems
The assessment of a chemical's interaction with ecosystems relies on ecotoxicological data. For this compound (Ethylenediamine ethoxylate), there is a notable absence of such data in publicly accessible scientific literature and databases.
A key Safety Data Sheet for Ethylenediamine ethoxylate explicitly reports the following echemi.com:
Toxicity to fish: no data available
Toxicity to daphnia and other aquatic invertebrates: no data available
Toxicity to algae: no data available
Toxicity to microorganisms: no data available
This lack of data prevents a specific academic assessment of its potential to cause harm to aquatic life. Similarly, information regarding its effects on terrestrial ecosystems, including soil organisms and plants, is not available.
While specific ecotoxicity data is missing, some regulatory bodies have established screening levels for "Ethylenediamine ethoxylate (amine adduct)" in air, which are used for evaluating potential health effects from exposure. These values are not direct measures of ecosystem interaction but provide some context for environmental health and safety.
Interactive Data Table: Air Screening Levels for Ethylenediamine ethoxylate (amine adduct)
The following table presents Effects Screening Levels (ESLs) from the Texas Commission on Environmental Quality (TCEQ) and Air Contaminants Benchmarks (ACBs) from the Ontario Ministry of the Environment and Climate Change.
| Jurisdiction/Authority | Benchmark Type | Averaging Period | Concentration (µg/m³) | Basis |
|---|---|---|---|---|
| Texas Commission on Environmental Quality (TCEQ) | Effects Screening Level (ESL) | Short-term (1-hour) | 50 (as PM10) | Health |
| Texas Commission on Environmental Quality (TCEQ) | Effects Screening Level (ESL) | Long-term (Annual) | 5 (as PM10) | Health |
| Ontario Ministry of the Environment | Air Contaminants Benchmark (ACB) | 24-hour | 45 | Health & Particulate |
| Ontario Ministry of the Environment | Air Contaminants Benchmark (ACB) | Annual | 15 | Health & Particulate |
Data sourced from regulatory documents which indicate these levels are for assessing potential health effects of airborne concentrations. texas.govepa.govontario.caontario.ca
Life Cycle Assessment Methodologies for this compound Production and Use
A Life Cycle Assessment (LCA) is a systematic analysis of the potential environmental impacts of a product or service throughout its entire life cycle. There are no specific, publicly available LCA studies for this compound (Ethylenediamine ethoxylate).
However, a general methodology for conducting an LCA for a specialty chemical like this compound would follow ISO 14040 and ISO 14044 standards. The assessment would include:
Goal and Scope Definition: Defining the purpose of the study, the functional unit (e.g., 1 kg of this compound produced), and the system boundaries (from cradle-to-gate or cradle-to-grave).
Life Cycle Inventory (LCI) Analysis: Quantifying the inputs (raw materials, energy, water) and outputs (product, co-products, emissions to air, water, and soil, waste) for all stages. For this compound, this would involve the production of ethylenediamine and ethylene (B1197577) oxide, the ethoxylation process itself, and transportation.
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI results. Common impact categories include global warming potential, ozone depletion, acidification, eutrophication, and human toxicity.
LCAs of other ethoxylated surfactants, such as alcohol ethoxylates, have shown that the primary contributions to environmental indicators like Primary Energy Demand and Global Warming Potential often come from the production of the key raw materials (e.g., fatty alcohols and ethylene oxide).
Strategies for Mitigating Environmental Footprint of this compound-related Processes
Given the data gaps, strategies to mitigate the environmental footprint of processes involving this compound must be based on general principles of green chemistry and sustainable chemical production for similar ethoxylated compounds.
Key Mitigation Strategies:
Use of Renewable Feedstocks: A significant strategy involves replacing petrochemical-based raw materials with bio-based alternatives. For this compound, this could theoretically involve producing ethylene oxide from bio-ethanol. This approach can reduce the carbon footprint of the final product.
Waste Minimization and Valorization: Implementing circular economy principles by minimizing waste generated during production and finding applications for any by-products.
Responsible Water Management: Treating wastewater from production facilities to remove residual chemicals before discharge is critical. Given the lack of ecotoxicity data for this compound, a precautionary approach would mandate high-efficiency removal.
Enhanced End-of-Life Management: For applications where this compound may be released "down-the-drain," ensuring it passes through effective wastewater treatment plants where biodegradation can occur is a key mitigation step.
Without specific data on the environmental behavior and life cycle of this compound, these strategies remain general. Further research is essential to develop more targeted and effective mitigation plans.
Future Research Directions and Emerging Paradigms for Veramin Ed 4
Interdisciplinary Research Opportunities involving Veramin ED 4
The unique structure of this compound, featuring multiple hydroxyl and amine functional groups, makes it a prime candidate for interdisciplinary research, particularly in the fields of medicinal chemistry, materials science, and environmental science.
Medicinal Chemistry and Neurodegenerative Diseases: The polyamine backbone of this compound is a structural feature found in molecules that interact with biological systems, such as the NMDA receptor. researchgate.net Furthermore, its numerous oxygen and nitrogen atoms suggest potential as a chelating agent. researchgate.net Research into novel chelating agents is a promising therapeutic approach for neurodegenerative disorders like Alzheimer's disease, where metal ion dysregulation is implicated. nih.govnih.gov Future studies could explore this compound's ability to bind to metal ions that are relevant to neurological diseases. This could open up possibilities for its development as a multifunctional compound with both metal-chelating and neuroprotective properties. nih.govnih.gov
Materials Science: The presence of multiple functional groups capable of hydrogen bonding and coordination suggests that this compound could serve as a versatile building block or cross-linking agent in the synthesis of advanced polymers and hydrogels. Interdisciplinary collaborations between organic chemists and materials scientists could investigate its use in creating novel materials with tailored properties for applications in drug delivery, tissue engineering, or as specialized coatings.
Environmental Science: As a potential chelating agent, this compound could be investigated for its utility in environmental remediation. dntb.gov.ua Research could focus on its efficacy in sequestering heavy metal pollutants from contaminated water sources. Such studies would necessitate collaboration between chemists, environmental scientists, and engineers to assess its binding efficiency, selectivity, and the stability of the resulting metal complexes under various environmental conditions. researchgate.net
Emerging Technologies for this compound Synthesis and Application
Modern synthetic methodologies can offer more efficient, sustainable, and scalable routes to this compound and its analogues.
Advanced Synthesis Techniques: Traditional methods for synthesizing complex amines can be multi-step and inefficient. google.com Emerging technologies in chemical synthesis, such as continuous flow chemistry and microwave-assisted synthesis, could dramatically improve the production of this compound. kreddsci.com Flow chemistry offers enhanced control over reaction parameters, leading to higher yields and purity, while microwave-assisted synthesis can significantly reduce reaction times. kreddsci.com The development of catalytic C-N bond-forming reactions could also provide more direct and atom-economical synthetic pathways. nih.govacs.org
| Step | Description | Technology Utilized | Potential Outcome |
| 1 | Retrosynthetic Analysis | AI-powered retrosynthesis software | Identification of multiple potential synthetic pathways from available starting materials. |
| 2 | Reaction Condition Optimization | Machine learning algorithms trained on reaction databases | Prediction of optimal temperature, solvent, and catalyst for each synthetic step. |
| 3 | Process Automation | Robotic synthesis platforms integrated with AI | Automated, high-throughput synthesis and screening of this compound and its analogues. |
| 4 | Property Prediction | QSAR and other predictive models | In-silico screening of designed analogues for desired properties before synthesis. |
Unexplored Mechanistic Aspects of this compound Reactivity
A fundamental understanding of the reactivity of this compound is crucial for predicting its behavior and designing applications.
Kinetics and Thermodynamics of Metal Chelation: Detailed mechanistic studies are needed to understand how this compound interacts with different metal ions. This would involve determining the kinetics, thermodynamics, and stoichiometry of complex formation. Techniques such as potentiometric titration, isothermal titration calorimetry (ITC), and various spectroscopic methods could be employed to elucidate these parameters. Understanding the coordination chemistry is fundamental to its application in medicine or environmental remediation.
Reactivity with Biological Molecules: The polyamine structure suggests potential interactions with negatively charged biological macromolecules like DNA and RNA. scribd.com Polyamines are known to play roles in cellular growth and regulation. wikipedia.org Future research could investigate the binding modes and affinities of this compound with nucleic acids and proteins. Such studies could reveal potential biological activities or toxicities. The reactivity of polyamines can also be influenced by oxidative stress, which is a factor in many disease states. researchgate.net
Development of Structure-Activity Relationship Models for this compound Analogues
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are powerful tools in medicinal chemistry for optimizing the biological activity of a lead compound. wikipedia.orgwikipedia.orgyoutube.com
A hypothetical SAR study for this compound analogues targeting a specific metal ion is outlined in the table below:
| Analogue | Modification from this compound | Predicted Binding Affinity (Log K) | Rationale for Modification |
| Analogue 1 | Shortened ethoxy chains | 6.5 | Investigate the role of linker length on chelation cavity size. |
| Analogue 2 | Methylation of hydroxyl groups | 5.2 | Determine the importance of hydrogen bonding from hydroxyl groups. |
| Analogue 3 | Replacement of central ethylenediamine (B42938) with propylenediamine | 7.8 | Assess the effect of backbone flexibility on complex stability. |
| Analogue 4 | Introduction of a phenyl group on a nitrogen atom | 7.1 | Explore the influence of steric and electronic effects on binding. |
Predictive Tools for this compound Environmental Behavior and Management
Before any widespread application of a new chemical, a thorough assessment of its potential environmental fate and impact is essential. proquest.com Predictive modeling plays a crucial role in this early-stage assessment. techlinkcenter.org
Environmental Fate and Transport Modeling: Tools like the EPA's Estimation Programs Interface (EPI) Suite™ can be used to predict key physicochemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient. epa.gov These properties are critical inputs for models that predict how the compound will be distributed and transported in various environmental compartments (air, water, soil). coursera.org
Biodegradability and Toxicity Prediction: The concept of structure-biodegradability relationships can be applied to predict the persistence of this compound in the environment. wikipedia.org QSAR models can also be used to estimate its potential toxicity to aquatic organisms, which is a key component of an environmental risk assessment. proquest.com Understanding pro-environmental behavior can also inform the management and responsible use of such chemicals throughout their lifecycle. nih.govresearchgate.netresearchgate.netmdpi.comijese.com
The table below illustrates the types of data that would be generated and used in a predictive environmental assessment of this compound.
| Parameter | Predicted Value | Predictive Tool/Method | Implication for Environmental Behavior |
| Water Solubility | High | EPI Suite™ | Likely to be mobile in aquatic systems. |
| Log Kow | -3.0 uni.lu | XlogP (predicted) | Low potential for bioaccumulation in fatty tissues. |
| Biodegradation Half-life | Weeks to Months | Biodegradation models | Moderate persistence in the environment. |
| Aquatic Toxicity (LC50) | >100 mg/L | QSAR Toxicity Models | Low acute toxicity to fish is predicted. |
Q & A
Q. How to address ethical concerns in this compound clinical trials?
- Methodological Answer : Obtain IRB approval with explicit inclusion/exclusion criteria. Disclose potential conflicts of interest (e.g., funding sources). For human studies, ensure informed consent and data anonymization. Reference for participant selection frameworks and NIH guidelines for adverse event reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
